Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15808529
InChI: InChI=1S/C12H18N2O4/c1-5-17-10(15)8-6-7-9(13-8)14-11(16)18-12(2,3)4/h6-7,13H,5H2,1-4H3,(H,14,16)
SMILES:
Molecular Formula: C12H18N2O4
Molecular Weight: 254.28 g/mol

Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC15808529

Molecular Formula: C12H18N2O4

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate -

Specification

Molecular Formula C12H18N2O4
Molecular Weight 254.28 g/mol
IUPAC Name ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate
Standard InChI InChI=1S/C12H18N2O4/c1-5-17-10(15)8-6-7-9(13-8)14-11(16)18-12(2,3)4/h6-7,13H,5H2,1-4H3,(H,14,16)
Standard InChI Key QSGOIHMYEODQDF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(N1)NC(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is systematically named ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate under IUPAC conventions . Its structure comprises a pyrrole ring substituted at the 2-position with an ethyl ester group and at the 5-position with a Boc-protected amino group. The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) shields the amine from undesired reactions during synthetic sequences, while the ethyl ester (CH2CH3OCO\text{CH}_2\text{CH}_3\text{OCO}) enhances solubility in organic solvents.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC12H18N2O4\text{C}_{12}\text{H}_{18}\text{N}_{2}\text{O}_{4}
Molecular Weight254.28 g/mol
CAS Registry Number547762-37-8
SMILES NotationCCOC(=O)C1=CC=C(N1)NC(=O)OC(C)(C)C

Synthesis and Preparation

Synthetic Pathways

The compound is typically synthesized through a multi-step protocol involving:

  • Amino Protection: Introduction of the Boc group to a pyrrole-amine precursor using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base like triethylamine.

  • Esterification: Reaction of the carboxylic acid derivative with ethanol under acid catalysis to form the ethyl ester.

  • Purification: Column chromatography using ethyl acetate and petroleum ether (10:3 ratio) yields the product in ~59% purity .

Reactions are conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, with tert-butyl hydroperoxide (tt-BuOOH) often employed as an oxidant .

Optimization Challenges

Key challenges include minimizing side reactions at the pyrrole nitrogen and ensuring complete Boc deprotection in downstream applications. Anhydrous conditions and catalytic DMAP (4-dimethylaminopyridine) improve yields.

Physicochemical Properties

Stability and Reactivity

The compound is stable under ambient temperatures but degrades upon exposure to strong oxidizers, releasing carbon oxides (COx\text{CO}_x) and nitrogen oxides (NOx\text{NO}_x) . It is hygroscopic, necessitating storage in desiccated environments.

Table 2: Physicochemical Parameters

ParameterValueSource
Melting PointNot reported
SolubilitySoluble in DCM, THF, ethanol
Refractive IndexNot available
Flash PointNot determined

Applications in Organic Synthesis

Pharmaceutical Intermediates

The Boc-protected amine serves as a transient moiety in peptidomimetics and kinase inhibitors. For example, it facilitates the synthesis of pyrrole-containing β-secretase inhibitors investigated for Alzheimer’s disease.

Agrochemical Development

Pyrrole derivatives are pivotal in designing herbicides and fungicides. The ethyl ester group enables facile hydrolysis to carboxylic acids, which chelate metal ions in pesticidal agents.

Hazard TypeGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves; rinse with water
Serious Eye DamageH319Use safety goggles; flush eyes

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1 \text{H} NMR (CDCl3_3): δ 1.35 (t, 3H, CH2_2CH3_3), 1.48 (s, 9H, Boc CH3_3), 6.25 (m, 1H, pyrrole H-3), 6.89 (d, 1H, pyrrole H-4).

  • 13C^{13} \text{C} NMR: δ 14.2 (CH2_2CH3_3), 28.1 (Boc CH3_3), 80.5 (Boc C-O), 165.2 (ester C=O).

Infrared Spectroscopy (IR)

Prominent peaks include νC=O\nu_{\text{C=O}} at 1720 cm1^{-1} (ester) and 1695 cm1^{-1} (Boc carbamate).

Regulatory and Environmental Considerations

Disposal Guidelines

Waste material must be incinerated in compliance with local regulations. Packaging contaminated with residues requires treatment as hazardous waste .

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